1-Cyclopentyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Mechanism of Action
Target of Action
1-Cyclopentyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . .
Mode of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives, which include this compound, are used in multicomponent reactions (mcrs) to generate complex molecules . These reactions provide access to a wide variety of biologically active structures .
Biochemical Pathways
Derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .
Result of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives are used to generate biologically active structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of indole-3-carboxaldehyde with cyclopentylamine under acidic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the condensation process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: 1-Cyclopentyl-1H-indole-3-carboxylic acid.
Reduction: 1-Cyclopentyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyclopentyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacks the cyclopentyl group.
1-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a cyclopentyl group.
Uniqueness: 1-Cyclopentyl-1H-indole-3-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other indole derivatives.
Properties
IUPAC Name |
1-cyclopentylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCDNBKTOGJFBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.